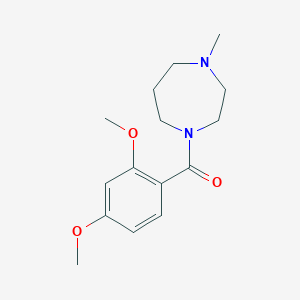![molecular formula C19H25N3O2 B5334902 3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinone](/img/structure/B5334902.png)
3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinone is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as OPP or N-phenylacetyl-L-prolylglycine ethyl ester (Noopept) and is a member of the racetam family of nootropic compounds. Nootropics are a class of compounds that are known to enhance cognitive function, memory, and learning ability.
作用機序
The mechanism of action of OPP is not fully understood. However, it is believed that OPP works by modulating the activity of several neurotransmitters in the brain. OPP has been shown to increase the levels of acetylcholine, glutamate, and dopamine in the brain, which are all involved in cognitive function, memory, and learning ability. Additionally, OPP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects
OPP has several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in promoting the growth and survival of neurons. Additionally, OPP has been shown to increase the levels of cyclic adenosine monophosphate (cAMP), which is a signaling molecule that is involved in several physiological processes, including memory and learning.
実験室実験の利点と制限
One of the advantages of using OPP in lab experiments is its high potency. OPP is several times more potent than other racetam compounds and requires a lower dosage to elicit its effects. Additionally, OPP has a good safety profile and has been shown to be well-tolerated in animal models. However, one of the limitations of using OPP in lab experiments is its high cost. OPP is a relatively expensive compound, and the cost of using it in experiments can be a limiting factor for researchers.
将来の方向性
There are several future directions for the study of OPP. One potential direction is to investigate the effects of OPP on other neurotransmitters in the brain. Additionally, more studies are needed to understand the long-term effects of OPP use and its potential in treating neurodegenerative diseases. Another potential direction is to investigate the effects of combining OPP with other nootropic compounds to enhance its cognitive-enhancing effects.
Conclusion
In conclusion, OPP is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. OPP has been shown to improve cognitive function, memory, and learning ability in animal models and has neuroprotective effects. OPP has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, OPP is a promising compound that has the potential to improve our understanding of cognitive function and treat neurodegenerative diseases.
合成法
The synthesis of OPP is a multistep process that involves the reaction of N-phenylacetyl-L-prolylglycine with ethyl ester and piperazine. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis method of OPP has been extensively studied, and several modifications have been made to improve the efficiency of the process.
科学的研究の応用
OPP has been extensively studied for its potential therapeutic applications. Several studies have shown that OPP can improve cognitive function, memory, and learning ability in animal models. Additionally, OPP has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress and inflammation. OPP has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-(2-oxo-2-pyrrolidin-1-ylethyl)-4-[(E)-3-phenylprop-2-enyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c23-18(22-11-4-5-12-22)15-17-19(24)20-10-14-21(17)13-6-9-16-7-2-1-3-8-16/h1-3,6-9,17H,4-5,10-15H2,(H,20,24)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACROEHTFQTHSU-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2C(=O)NCCN2CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)CC2C(=O)NCCN2C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{3-[N-(4-tert-butylbenzoyl)ethanehydrazonoyl]phenyl}-2,4-dichlorobenzamide](/img/structure/B5334822.png)
![(3R*,3aR*,7aR*)-3-(2,3-difluorophenyl)-1-(pyrazin-2-ylcarbonyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5334863.png)
![3-chloro-5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-2(1H)-one](/img/structure/B5334870.png)

![7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5334884.png)
![1-{[3-(3-hydroxyphenyl)-1H-pyrazol-4-yl]methylene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5334885.png)

![5-{[(3S*,4R*)-3-benzyl-4-hydroxy-4-methyl-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5334898.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-2-(2-furyl)-7-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5334907.png)

![N-(5-fluoro-2-methylphenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5334920.png)

![1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5334929.png)
![2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-propylbenzamide](/img/structure/B5334934.png)
